molecular formula C10H9NO B8249373 4-Formyl-2,6-dimethylbenzonitrile

4-Formyl-2,6-dimethylbenzonitrile

Cat. No.: B8249373
M. Wt: 159.18 g/mol
InChI Key: TYSDQEDXESJJQE-UHFFFAOYSA-N
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Description

4-Formyl-2,6-dimethylbenzonitrile is an organic compound with the molecular formula C10H9NO. It is characterized by the presence of a formyl group (-CHO) and a nitrile group (-CN) attached to a benzene ring that is substituted with two methyl groups at the 2 and 6 positions. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2,6-dimethylbenzonitrile can be achieved through several methods. One common approach involves the formylation of 2,6-dimethylbenzonitrile using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group onto the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2,6-dimethylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Formyl-2,6-dimethylbenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Formyl-2,6-dimethylbenzonitrile involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo nucleophilic substitution. These interactions can modulate biological pathways and affect cellular functions. Specific molecular targets and pathways may vary depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Formyl-2,6-dimethylbenzonitrile is unique due to the presence of both formyl and nitrile groups along with two methyl groups on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

4-formyl-2,6-dimethylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-3-9(6-12)4-8(2)10(7)5-11/h3-4,6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSDQEDXESJJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C#N)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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